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Compound of Interest

Compound Name: 5-Methoxyquinolin-8-amine

Cat. No.: B1363270

An In-depth Review of Core Physical, Chemical, and Synthetic Properties

Abstract

5-Methoxyquinolin-8-amine, also known commercially as the Chen Auxiliary, is a pivotal
building block in modern synthetic and medicinal chemistry. Its unique structural features
enable it to function as a highly effective, removable directing group, facilitating challenging
C(sp®)-H bond activations for the construction of complex nitrogen-containing heterocycles.
This technical guide provides a comprehensive overview of the essential physical and chemical
properties of 5-Methoxyquinolin-8-amine, detailed experimental protocols for its synthesis
and application, and a summary of its key role in synthetic workflows relevant to drug discovery
and development.

Core Physical and Chemical Properties

5-Methoxyquinolin-8-amine is typically a yellow to brown solid powder under standard
conditions.[1][2] Its core properties are summarized below, providing a foundational dataset for
researchers and chemists.

Table 1: Physicochemical Identifiers and Properties
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Property Value Source(s)

IUPAC Name 5-methoxyquinolin-8-amine [3]

8-Amino-5-methoxyquinoline,
Synonyms N [21[31[4]
Chen Auxiliary, MQ

CAS Number 30465-68-0 [2][3][4]
Molecular Formula C10H10N20 [11121[3]
Molecular Weight 174.20 g/mol [1][2][3]
Appearance Yellow to brown solid/powder [1112]

ble 2: Quantitative Physical and Chemical

Property Value Source(s)
Melting Point 90-95 °C [2][4]
Boiling Point 355.7 °C at 760 mmHg [4]

Density 1.217 g/cm3 [4]

pKa (Predicted) 3.98+£0.12 [4]

Flash Point 168.9 °C [4]
XLogP3 1.7 [4]
Hydrogen Bond Donor Count 1 [4]

Hydrogen Bond Acceptor
ydrog p 3 4]
Count

Spectroscopic Profile

Detailed experimental spectra for 5-Methoxyquinolin-8-amine are not widely published.
However, a certificate of analysis confirms that its *H NMR spectrum is consistent with its
chemical structure.[1] The expected spectral characteristics are outlined below based on its
functional groups and data from analogous structures.
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ble 3: | ic Cl .

Technique Feature Expected Characteristics

) Multiple signals in the & 6.5-8.5
1H NMR Aromatic Protons
ppm range.

A singlet around & 3.9-4.1
ppm.

Methoxy Protons (-OCH3)

] A broad singlet, chemical shift
Amine Protons (-NHz)

can vary.
) Signals in the & 100-155 ppm
13C NMR Aromatic Carbons
range.
Methoxy Carbon (-OCHs) A signal around & 55-60 ppm.
Two bands for the primary
IR Spectroscopy N-H Stretch

amine at 3400-3250 cm~1.[5]

Strong band at 1335-1250

C-N Stretch (Aromatic)
cm~L[5]

Signal around 1275-1200
C-O Stretch (Aryl Ether)

cm~i.
N-H Bend Signal at 1650-1580 cm~1.[5]
Mass Spectrometry Molecular lon (M*) Expected at m/z = 174.08.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of quinoline
derivatives and its specific application as a directing group.

Synthesis of 5-Methoxyquinolin-8-amine

The synthesis is typically achieved via a two-step process involving the nitration of a
methoxyquinoline precursor followed by the reduction of the nitro group.

Step 1: Synthesis of 5-Methoxy-8-Nitroquinoline (Precursor)
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This step is analogous to the nitration of similar activated quinoline systems.[6]

* Reagents: 5-Methoxyquinoline, Nitrating mixture (e.g., concentrated nitric acid and sulfuric
acid).

e Procedure:

Cool a mixture of concentrated sulfuric acid and nitric acid in an ice bath.

[¢]

o Slowly add 5-methoxyquinoline to the cooled nitrating mixture with constant stirring,
maintaining a low temperature.

o After the addition is complete, allow the reaction to stir for a specified time until completion
(monitored by TLC).

o Carefully pour the reaction mixture onto crushed ice.

o The precipitated yellow solid, 5-methoxy-8-nitroquinoline, is collected by vacuum filtration,
washed with cold water until the filtrate is neutral, and dried.

o The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Reduction to 5-Methoxyquinolin-8-amine

This protocol is adapted from the reduction of a positional isomer, 5-nitro-8-methoxyquinoline.

[6]

e Reagents: 5-Methoxy-8-nitroquinoline, Reducing agent (e.g., Tin(ll) chloride or catalytic
hydrogenation with Pd/C), Solvent (e.g., concentrated hydrochloric acid, ethanol).

e Procedure (using Tin and HCI):
o Dissolve 5-methoxy-8-nitroquinoline in concentrated hydrochloric acid.
o Add tin (Sn) dust portion-wise to the solution with vigorous stirring.

o Heat the mixture on a water bath (e.g., for 1 hour) until the reaction is complete
(disappearance of the starting material by TLC).
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o Cool the reaction mixture and neutralize it carefully with a concentrated base solution
(e.g., NaOH or Na2COs) until basic.

o Extract the product into an organic solvent such as chloroform or ethyl acetate.

o Dry the combined organic layers over an anhydrous salt (e.g., Na2S0a), filter, and
concentrate under reduced pressure to yield the crude product.

Purification Protocol

The crude 5-Methoxyquinolin-8-amine can be purified to the desired level (e.g., >95%) using
standard laboratory techniques.

e Method: Flash column chromatography.
» Stationary Phase: Silica gel (230-400 mesh).

o Mobile Phase: A gradient of ethyl acetate in hexanes is commonly effective. The precise ratio
should be determined by TLC analysis.

e Procedure:
o Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

o Load the solution onto a silica gel column pre-equilibrated with the starting mobile phase
(e.g., 5% ethyl acetate in hexanes).

o Elute the column with an increasing gradient of ethyl acetate.
o Collect fractions and monitor by TLC to identify those containing the pure product.

o Combine the pure fractions and remove the solvent under reduced pressure to obtain
purified 5-Methoxyquinolin-8-amine.

Application in Synthesis: The Chen Auxiliary

A primary application of 5-Methoxyquinolin-8-amine in drug development is its use as the
"Chen Auxiliary," a transient directing group for palladium-catalyzed intramolecular amination of
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unactivated y-C(sp3)—H bonds to synthesize pyrrolidones.[2] This transformation is valuable for
creating scaffolds found in many biologically active molecules.

Experimental Workflow for Pyrrolidone Synthesis

The workflow involves three key stages: installation of the auxiliary, the C-H
activation/cyclization step, and the removal of the auxiliary.

Amide-Auxiliary
Conjugate

Cyclized Pyrrolidinone
(Auxiliary Attached)

5-Methoxyquinolin-8-amine
(Chen Auxiliary)

e.g., EDC, fiOBt Pd(OAc)2, Oxidant g., CAN, mild conditions
Y Y

Pd-Catalyzed Deprotection
Intramolecular Amination P

Y-£(sp?)-H Activation
Y

Cyclized Pyrrolidinone
(Auxiliary Attached)

Y

Amide Bond Formation

Y Y

Recovere: d Auxiliary

Final Pyrrolidinone Product |

Click to download full resolution via product page

Workflow for Pyrrolidone Synthesis using Chen Auxiliary.

Detailed Protocol for C-H Activation Application

This is a general procedure based on its reported use.[2]

o Step 1 (Amide Formation): Couple the carboxylic acid of interest with 5-Methoxyquinolin-8-
amine using standard peptide coupling reagents (e.g., EDC/HOBt or HATU) in a suitable
solvent like DMF or CH2zClz to form the amide conjugate. Purify by chromatography.

e Step 2 (Cyclization): To a solution of the amide-auxiliary conjugate in a solvent like 1,2-
dichloroethane, add a palladium catalyst (e.g., Pd(OAc)z) and an oxidant (e.g., Oxone® or
benzoquinone). Heat the reaction mixture until the starting material is consumed. The
reaction cyclizes the molecule to form the pyrrolidinone ring.
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o Step 3 (Auxiliary Removal): After purification of the cyclized product, remove the 8-amino-5-
methoxyquinoline auxiliary under mild oxidative conditions. A common reagent for this is
ceric ammonium nitrate (CAN) at room temperature.[2] This cleavage yields the final N-H
pyrrolidinone product and regenerates the auxiliary, which can potentially be recovered.

Conclusion

5-Methoxyquinolin-8-amine is a versatile and powerful tool for synthetic chemists in the field
of drug discovery. Its well-defined physical properties and predictable reactivity make it a
reliable component in complex synthetic routes. The ability to function as a removable directing
group for strategic C-H bond activation allows for the efficient construction of valuable
pyrrolidinone cores and other complex nitrogen-containing molecules, streamlining the path to
novel therapeutic candidates. This guide provides the core data and methodologies required for
its effective utilization in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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